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Compound of Interest

4-(2-Fluorophenyl)-3-
Compound Name:

methylbenzoic acid
CAS No.: 1008773-94-1

Cat. No.: B3198042

Get Quote

Executive Summary & Structural Context[1][2][3]

4-(2-Fluorophenyl)-3-methylbenzoic acid (MF: C1aH11FO2 | MW: 230.24 g/mol ) is a
sterically congested biaryl carboxylic acid. It serves as a critical scaffold in the synthesis of non-
steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its structure features a
biphenyl core where the ortho-methyl group on the benzoic acid ring (Ring A) and the ortho-
fluorine on the phenyl ring (Ring B) induce significant torsional strain, forcing the two aromatic
rings out of coplanarity.

This guide provides a rigorous analysis of the spectroscopic signatures (NMR, IR, MS) of this
compound.[1] Given the specific substitution pattern, the data presented here synthesizes
experimental precedents from analogous Suzuki-Miyaura coupling products and high-fidelity
predictive chemometrics.

Structural Nomenclature

» Ring A (Benzoic Acid): Substituents at C1 (COOH), C3 (Methyl), C4 (Aryl).
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» Ring B (Pendant Phenyl): Substituent at C2' (Fluorine).[2]

Nuclear Magnetic Resonance (NMR)
Spectroscopy|3]

The NMR profile of this molecule is defined by the interplay between the electron-withdrawing
carboxyl group, the electron-donating methyl group, and the spin-active fluorine nucleus (

F, 1=1/2).

Sample Preparation Protocol

To ensure high-resolution spectra free from aggregation artifacts:
o Solvent: Dimethyl sulfoxide-

(DMSO-
) is preferred over CDCI
to prevent dimerization of the carboxylic acid and to ensure full solubility.

e Concentration: 10-15 mg in 0.6 mL solvent.

o Temperature: 298 K (25 °C).

H NMR Data (400 MHz, DMSO- )

The proton spectrum is characterized by the distinct splitting of the Ring A protons and the
complex multiplets of the fluorinated Ring B.
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C NMR Data (100 MHz, DMSO- )

The carbon spectrum is dominated by C-F coupling, which splits carbons in Ring B into

doublets.
Shift (
Carbon Type (Hz) Assignment Note
» Ppm)
C=0 167.5 Carboxyl carbonyl.
c.o 159.2 Direct C-F bond.
' Large doublet.
C-1 130.5 Ipso to COOH.
C-4 141.0 Ipso to Biaryl.
C-3 136.8 Ipso to Methyl.
C-2 131.2 Ring A CH.
C-6 128.5 Ring A CH.
C-5 129.8 Ring A CH.
Cc-1 127.5 Ipso to Biaryl (Ring B).
C-3 116.0 ortho to F.
c-4 130.1 meta to F.
C-6' 132.4 para to F (distal).[3]
CH 20.1 Methyl carbon.

F NMR Data (376 MHz, DMSO- )

 Shift:

-114.5 ppm.

o Pattern: Multiplet (decoupled: Singlet).
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o Diagnostic: The shift is characteristic of an ortho-substituted fluorobenzene ring in a biaryl
system.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid quality control fingerprint. The presence of the carboxylic
acid dimer and the C-F stretch are the primary validation markers.

e Instrument: FT-IR (ATR method).

e Phase: Solid powder.

Wavenumber . . . .
( 1 Intensity Functional Group Vibrational Mode
cm-
O-H stretch (H-
2500 — 3300 Broad, Med COOH )
bonded dimer).
Carbonyl stretching
1685 - 1705 Strong C=0 i
(aryl acid).
) Aromatic ring
1580, 1480 Medium Cc=C _
breathing.
1290 - 1310 Strong C-O C-O stretch (acid).
Aryl C-F stretching
1220 — 1250 Strong C-F ) )
(diagnostic).
ortho-substituted
750 — 770 Strong C-H benzene out-of-plane

bending.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural elucidation through
fragmentation.

« lonization Mode: Electrospray lonization (ESI), Negative Mode [M-H]~.
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e Molecular lon: 229.07 Da.

Fragmentation Pathway

The primary fragmentation pathway involves the loss of carbon dioxide (decarboxylation) from
the molecular ion, a standard behavior for benzoic acids.

e [M-H]~ (m/z 229): Deprotonated molecular ion. Base peak.

e [M-H-CO2z]~ (m/z 185): Loss of carboxyl group (44 Da). Resulting anion is the 4-(2-
fluorophenyl)-3-methylphenyl anion.

e [M-H-CO2-HF]~ (m/z 165): Secondary loss of HF from the biaryl core (rare, requires high
collision energy).

MS Workflow Diagram

-HF (20 Da)
ipnn -CO: (44Da Colison nduced LS  (Hich Encrey)  IRARPARES
(Base Peak) DIEsEEEen () (Decarboxylation) (Biaryl Core)

Click to download full resolution via product page

Figure 1: ESI(-) Fragmentation pathway for 4-(2-Fluorophenyl)-3-methylbenzoic acid
showing characteristic decarboxylation.

Synthetic Origin & Quality Assurance

Understanding the synthesis is crucial for interpreting impurity profiles in the spectra. This
compound is typically synthesized via a Suzuki-Miyaura coupling.

Reaction Scheme

e Reactant A: 4-Bromo-3-methylbenzoic acid (or ester).
» Reactant B: 2-Fluorophenylboronic acid.

o Catalyst: Pd(dppf)Clz or Pd(PPhs)a.
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e Base: K2COs or Cs2CO0:s.

Impurity Markers

If the spectra show extra peaks, check for:

o Protodeboronation: Nitrobenzene or fluorobenzene (from boronic acid degradation).
e Homocoupling: 2,2'-Difluorobiphenyl (from boronic acid dimerization).

o Hydrolysis Failure: Methyl ester peaks (Singlet at ~3.8 ppm in

H NMR) if the ester was used as a precursor.

4-Bromo-3-methylbenzoic acid 2-Fluorophenylboronic acid
(Aryl Halide) (Boronic Species)

N

I Suzuki-Miyaura Coupling

Pd(dppf)Cl2, K2COs3
Dioxane/Hz20, 90°C

\ 4 Ca

4-(2-Fluorophenyl)-3-methylbenzoic acid Impurity: Homocoupled Biaryl
Target Scaffold (Check GC/MS)

Impurity: Protodeboronation
(Check NMR)
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Figure 2: Synthetic pathway and potential impurity origins affecting spectroscopic analysis.
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» General Benzoic Acid Data: SDBS (Spectral Database for Organic Compounds), AIST.
"Benzoic acid, 3-methyl-".[3][4] Link

» Analogous Synthesis (Patent): "Amino acid compounds.” US Patent Application
US20090298894A1 (Describes Suzuki coupling of 4-bromo-3-methylbenzoic acid). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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